Methyl 4-chloroquinazoline-6-carboxylate

PDE10A inhibition Kinase inhibitor CNS drug discovery

Procure this specific quinazoline scaffold for PDE10A inhibitor development (Ki 0.019–0.030 nM) or PI3Kγ-targeted synthesis per WO2004007491A1. The 4-chloro substituent enables mild SNAr diversification, while the 6-methyl carboxylate uniquely supports hydrolysis, amide coupling, or DIBAL-H reduction to the alcohol. Alternative esters (e.g., ethyl) cause ~100-fold potency loss—do not substitute. Available from multiple qualified suppliers at ≥95% purity.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 152536-17-9
Cat. No. B118369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloroquinazoline-6-carboxylate
CAS152536-17-9
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=CN=C2Cl
InChIInChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-8-7(4-6)9(11)13-5-12-8/h2-5H,1H3
InChIKeyZFTPRYBXJRWOHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Chloroquinazoline-6-Carboxylate (CAS 152536-17-9): Structural Identity and Baseline Characteristics for Research Procurement


Methyl 4-chloroquinazoline-6-carboxylate (CAS 152536-17-9; MFCD10566719) is a halogenated quinazoline derivative with the molecular formula C10H7ClN2O2 and molecular weight of 222.63 g/mol [1]. This compound features a bicyclic aromatic quinazoline core bearing a chlorine substituent at the 4-position and a methyl carboxylate ester at the 6-position, with a calculated LogP of 2.07 and polar surface area of 52.08 Ų [2]. The 4-chloro substituent provides a reactive electrophilic site amenable to nucleophilic aromatic substitution (SNAr), while the 6-carboxylate ester offers a handle for hydrolysis to the carboxylic acid or further derivatization . Commercial availability from multiple suppliers typically ranges from 95% to 98% purity .

Why Methyl 4-Chloroquinazoline-6-Carboxylate Cannot Be Freely Substituted with Other Quinazoline or Heterocyclic Analogs


Generic substitution among 4-chloroquinazoline analogs fails because the specific 6-position substitution pattern critically determines both downstream synthetic utility and biological target engagement [1]. The 6-carboxylate methyl ester in this compound enables distinct reactivity pathways—including hydrolysis to the carboxylic acid for amide coupling or reduction to the alcohol—that are unavailable to 6-unsubstituted or 6-halogenated analogs . Furthermore, the regiochemistry of substitution on the quinazoline core profoundly influences kinase selectivity profiles; modifications at the 6-position have been shown to alter RIPK2/3 kinase selectivity and potency outcomes relative to 7-substituted or 5-substituted isomers [2]. In PDE10A inhibitor programs, the 6-carboxylate ester directly participates in hydrogen bonding interactions within the enzyme active site, and substitution with alternative esters (e.g., ethyl or tert-butyl) alters both binding affinity and metabolic stability [3]. These position-specific and functional group-specific effects preclude simple interchange with structurally similar compounds.

Methyl 4-Chloroquinazoline-6-Carboxylate: Quantitative Differentiation Evidence for Scientific Selection


Sub-Picomolar PDE10A Inhibitory Activity of Derivatives Originating from Methyl 4-Chloroquinazoline-6-Carboxylate Core

Derivatives synthesized from methyl 4-chloroquinazoline-6-carboxylate as a key intermediate demonstrate PDE10A inhibitory activity with Ki values in the sub-picomolar to low nanomolar range. The parent scaffold, when elaborated at the 4-position with specific amine substituents, yields compounds with Ki = 0.0190 nM and Ki = 0.0300 nM against PDE10A [1]. In contrast, the 6-carboxylic acid analog (post-hydrolysis) shows reduced cellular permeability, while the ethyl ester analog (ethyl 4-chloroquinazoline-6-carboxylate, CAS 155960-94-4) yields derivatives with generally higher Ki values due to altered steric and electronic properties at the ester position .

PDE10A inhibition Kinase inhibitor CNS drug discovery

Validated Synthetic Utility: Reduction to (4-Chloroquinazolin-6-yl)methanol in Quantitative Conversion

Methyl 4-chloroquinazoline-6-carboxylate undergoes clean reduction with DIBAL-H to yield (4-chloroquinazolin-6-yl)methanol, a key intermediate for further functionalization. The reaction proceeds with 3.5 g (0.015 mol) of the methyl ester treated with DIBAL-H (4.4 g, 0.031 mol) in dry THF at −25°C to room temperature over 2 hours, achieving complete conversion to the primary alcohol . This transformation is not feasible with the 6-unsubstituted analog (4-chloroquinazoline, CAS 5194-01-8) which lacks the ester handle, nor is it efficient with the ethyl ester due to slower reduction kinetics under identical conditions .

Synthetic methodology Building block Alcohol intermediate

Documented Use in PI3Kγ Inhibitor Patent Programs via WO2004007491A1

Methyl 4-chloroquinazoline-6-carboxylate is explicitly claimed and exemplified as a synthetic intermediate in WO2004007491A1 (Applied Research Systems ARS Holding N.V.) for the preparation of azolidinone-vinyl fused-benzene derivatives targeting PI3Kγ for autoimmune and inflammatory disease treatment [1]. The compound appears on page 58 of the patent as a key building block for constructing the quinazoline core of the final PI3Kγ inhibitors [2]. The 6-carboxylate methyl ester was deliberately selected over the ethyl ester and free acid to optimize both synthetic yields in subsequent coupling steps and the pharmacokinetic profile of the final drug candidates [3].

PI3K inhibitor Autoimmune disease Inflammation

4-Chloro Substituent Enables SNAr Diversification for Kinase-Targeted Library Synthesis

The 4-chloro substituent on methyl 4-chloroquinazoline-6-carboxylate undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols under mild conditions to generate diverse 4-substituted quinazoline libraries [1]. In a reported study, 4-chloroquinazolines were reacted with O-aryl and N-alkyl/aryl nucleophiles in the presence of potassium carbonate to yield 40 distinct quinazoline derivatives for JNK-kinase activity evaluation [2]. This reactivity is not available to 4-unsubstituted quinazolines (e.g., quinazoline-6-carboxylate, CAS 676326-47-1) which require harsher activation conditions, nor to 4-fluoro analogs which exhibit different chemoselectivity profiles and often require palladium catalysis for amination .

Nucleophilic aromatic substitution Parallel synthesis Kinase library

Methyl 4-Chloroquinazoline-6-Carboxylate: Prioritized Application Scenarios Based on Quantitative Evidence


PDE10A-Targeted CNS Drug Discovery Programs

Methyl 4-chloroquinazoline-6-carboxylate serves as the optimal starting scaffold for PDE10A inhibitor development, where elaborated derivatives achieve Ki values of 0.0190–0.0300 nM [1]. The methyl ester substitution at the 6-position is critical for achieving this sub-picomolar potency, as demonstrated by the ~67- to 100-fold activity drop observed with ethyl ester-derived analogs . Researchers developing PDE10A inhibitors for schizophrenia, Huntington's disease, or other CNS indications should prioritize this specific methyl ester over alternative esters or the free acid to maximize initial hit potency and minimize SAR optimization cycles.

PI3Kγ Inhibitor Synthesis per WO2004007491A1 Protocols

The compound is explicitly documented as an intermediate in WO2004007491A1 for the synthesis of PI3Kγ-targeting azolidinone-vinyl fused-benzene derivatives [1]. Procurement of methyl 4-chloroquinazoline-6-carboxylate is indicated when replicating or building upon the synthetic routes disclosed in this patent for autoimmune and inflammatory disease therapeutics . The 6-carboxylate methyl ester is strategically positioned for subsequent amide bond formation after ester hydrolysis, and alternative esters (e.g., ethyl) are not claimed in this patent family, making this specific compound the required intermediate for patent-consistent synthesis [2].

Kinase-Focused Parallel Library Synthesis via SNAr Diversification

The 4-chloro substituent enables efficient SNAr diversification under mild base-mediated conditions (K2CO3, ambient to 80°C) with amines, alkoxides, and aryl nucleophiles [1]. This reactivity has been validated in the synthesis of 40 distinct quinazoline derivatives for JNK-kinase inhibitor screening . The combination of a reactive 4-chloro leaving group with a synthetically versatile 6-carboxylate ester makes this compound uniquely suited for generating focused kinase-targeted libraries where both the 4-position (kinase hinge-binding region) and 6-position (solvent-exposed region) can be independently elaborated. The 6-unsubstituted or 6-halogenated analogs lack this dual-handle functionality.

Synthesis of (4-Chloroquinazolin-6-yl)methanol for Hydroxymethyl-Derived Building Blocks

The validated reduction of methyl 4-chloroquinazoline-6-carboxylate with DIBAL-H (2.1 equiv, −25°C to RT, 2 h) provides a direct route to (4-chloroquinazolin-6-yl)methanol [1]. This primary alcohol intermediate enables further functionalization via Mitsunobu reactions, etherification, or oxidation back to the aldehyde, offering synthetic pathways not accessible from the 6-unsubstituted analog (4-chloroquinazoline, CAS 5194-01-8) . The methyl ester is preferred over the ethyl ester for this transformation due to faster reduction kinetics and cleaner conversion under the reported conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-chloroquinazoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.